molecular formula C10H15NO2S2 B12801507 2-((2,6-Dimethoxyphenyl)dithio)ethanamine CAS No. 5378-67-6

2-((2,6-Dimethoxyphenyl)dithio)ethanamine

Cat. No.: B12801507
CAS No.: 5378-67-6
M. Wt: 245.4 g/mol
InChI Key: KFLPHNVAGLYMJC-UHFFFAOYSA-N
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Description

2-((2,6-Dimethoxyphenyl)dithio)ethanamine is a sulfur-containing aromatic amine characterized by a 2,6-dimethoxyphenyl group linked via a dithio (-S-S-) bridge to an ethanamine moiety. This compound’s structural uniqueness arises from the combination of electron-donating methoxy groups and the disulfide linkage, which may influence its reactivity, stability, and biological activity. These analogs are often used in pharmaceutical and organic synthesis due to their aromatic stability and functional versatility.

Properties

CAS No.

5378-67-6

Molecular Formula

C10H15NO2S2

Molecular Weight

245.4 g/mol

IUPAC Name

2-[(2,6-dimethoxyphenyl)disulfanyl]ethanamine

InChI

InChI=1S/C10H15NO2S2/c1-12-8-4-3-5-9(13-2)10(8)15-14-7-6-11/h3-5H,6-7,11H2,1-2H3

InChI Key

KFLPHNVAGLYMJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)SSCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dimethoxyphenyl)dithio)ethanamine typically involves the reaction of 2,6-dimethoxythiophenol with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the disulfide bond. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C.

Industrial Production Methods

While specific industrial production methods for 2-((2,6-Dimethoxyphenyl)dithio)ethanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dimethoxyphenyl)dithio)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield thiols.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-((2,6-Dimethoxyphenyl)dithio)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role

Biological Activity

2-((2,6-Dimethoxyphenyl)dithio)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

2-((2,6-Dimethoxyphenyl)dithio)ethanamine is characterized by its dithioether functional groups and a dimethoxyphenyl moiety. The presence of sulfur atoms in the structure may contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. A study evaluating various thiazolidinone derivatives indicated that compounds containing sulfur atoms often demonstrate enhanced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
2-((2,6-Dimethoxyphenyl)dithio)ethanamineE. coli, Klebsiella pneumoniaeTBD
Thiazolidinone Derivative AS. aureus32 µg/mL
Thiazolidinone Derivative BPseudomonas aeruginosa16 µg/mL

Anticancer Activity

The anticancer potential of dithioether compounds has been explored in various studies. For instance, derivatives of dithiocarbamate have shown promising results in inhibiting cancer cell proliferation. A study indicated that similar compounds can induce apoptosis in cancer cell lines through oxidative stress mechanisms .

Case Study: Dithiocarbamate Derivative

A dithiocarbamate derivative exhibited:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM

Enzyme Inhibition

The compound is also being studied for its potential as an enzyme inhibitor. Similar compounds have been identified as inhibitors of carbonic anhydrase and acetylcholinesterase, which are crucial targets in treating conditions like glaucoma and Alzheimer’s disease .

Table 2: Enzyme Inhibition Studies

Compound NameEnzyme TargetInhibition Percentage (%)
2-((2,6-Dimethoxyphenyl)dithio)ethanamineAcetylcholinesteraseTBD
Dithiocarbamate DerivativeCarbonic Anhydrase85%

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-((2,6-Dimethoxyphenyl)dithio)ethanamine with structurally related compounds, focusing on molecular properties, substituent effects, and biological activities:

Compound Name Molecular Formula Substituents Molecular Weight Melting Point (°C) Key Properties/Applications
2-((2,6-Dimethoxyphenyl)dithio)ethanamine C10H14NO2S2 2,6-Dimethoxy, dithio bridge ~268.36 (estimated) N/A Hypothesized enhanced redox activity due to disulfide linkage; potential use in drug delivery .
1-(2,6-Dimethoxyphenyl)ethanamine HCl C10H16ClNO2 2,6-Dimethoxy, amine HCl salt 217.69 214–215 Stable crystalline solid; used as a chiral building block in asymmetric synthesis .
2-(2,6-Dichlorophenyl)Ethanamine C8H10Cl2N 2,6-Dichloro 190.08 N/A Lipophilic; applications in agrochemicals and antimicrobial agents .
2-(4-Chlorophenyl)-N-(3-methoxybenzyl)ethanamine C16H18ClNO 4-Chloro, 3-methoxybenzyl 275.77 N/A Bioactive in antimicrobial assays; structural flexibility for receptor targeting .
3,7-Diazabicyclo[3,3,1]nonane (from A. baumannii) C7H14N2 Bicyclic amine 126.20 N/A Exhibits antifungal activity against Aspergillus flavus .

Key Structural and Functional Differences:

The dithio bridge introduces redox-sensitive disulfide bonds, which are absent in ether- or chloro-substituted analogs. This feature could enable applications in stimuli-responsive drug delivery systems.

Biological Activity :

  • Dimethoxyphenyl derivatives (e.g., 1-(2,6-dimethoxyphenyl)ethanamine HCl) are often used in chiral synthesis due to their stereochemical stability, whereas dichloro analogs (e.g., 2,6-dichlorophenethylamine) are more lipophilic and suited for antimicrobial applications .
  • Compounds with sulfur moieties, such as dithiocarbamates (identified in A. baumannii extracts), show antifungal activity, suggesting that the dithio group in the target compound may confer similar properties .

Physical Properties: The hydrochloride salt form of 1-(2,6-dimethoxyphenyl)ethanamine has a high melting point (214–215°C), indicating strong ionic interactions, whereas non-ionic analogs (e.g., 2-(4-chlorophenyl)-N-(3-methoxybenzyl)ethanamine) are likely liquids or low-melting solids .

Research Findings and Implications

  • Synthetic Utility : The disulfide bridge in 2-((2,6-Dimethoxyphenyl)dithio)ethanamine may enable reversible bond cleavage under reducing conditions, a feature exploited in prodrug design .
  • Antifungal Potential: Related sulfur-containing compounds from A. baumannii (e.g., dithiocarbamates) inhibit Aspergillus flavus, suggesting the target compound could be explored for similar applications .

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